Einecs 218-369-3

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 218-369-3 as a commercially significant compound. For this compound, this approach involves identifying analogs with ≥70% similarity via PubChem 2D fingerprints and the Tanimoto index, enabling extrapolation of data from labeled compounds to unlabeled ones .

Properties

CAS No. |

2135-16-2 |

|---|---|

Molecular Formula |

C27H35FO6 |

Molecular Weight |

474.6 g/mol |

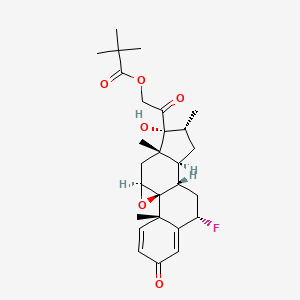

IUPAC Name |

[2-[(1S,2S,8S,10S,11S,13R,14R,15S,17S)-8-fluoro-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C27H35FO6/c1-14-9-16-17-11-19(28)18-10-15(29)7-8-24(18,5)27(17)21(34-27)12-25(16,6)26(14,32)20(30)13-33-22(31)23(2,3)4/h7-8,10,14,16-17,19,21,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,24+,25+,26+,27-/m1/s1 |

InChI Key |

CPGKQIUXETTXGT-AGQVYWRLSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.

Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.

Trinitration: Finally, the dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions for each step involve maintaining specific temperatures and acid concentrations to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves continuous nitration of toluene in reactors, followed by separation and purification steps to isolate the final product. The use of advanced equipment and strict safety protocols is essential due to the hazardous nature of the chemicals involved.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in four primary reaction types due to its epoxy functional groups:

Oxidation Reactions

Epoxy groups undergo oxidation to form carbonyl-containing derivatives. For example:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂), peracetic acid, or m-chloroperbenzoic acid (mCPBA) under acidic or neutral conditions.

-

Products : Ketones or esters via cleavage of the epoxide ring.

-

Mechanism : Electrophilic attack on the oxygen atom, leading to ring opening and formation of oxidized intermediates .

Reduction Reactions

Reduction targets the epoxy groups, converting them into diols:

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation (H₂/Pd).

-

Products : 1,2-diol derivatives (e.g., propane-1,2-diol analogs).

-

Mechanism : Nucleophilic attack by hydride ions, resulting in ring opening and hydroxyl group formation .

Nucleophilic Substitution Reactions

Epoxides react with nucleophiles such as amines, alcohols, or thiols:

-

Reagents/Conditions : Primary/secondary amines (e.g., ethylenediamine), alcohols (e.g., methanol), or thiols in polar aprotic solvents (e.g., DMF).

-

Products : Cross-linked polymers or modified aniline derivatives.

-

Mechanism : Ring opening via nucleophilic attack at the less hindered carbon of the epoxide, followed by proton transfer .

Polymerization and Cross-Linking

The compound acts as a cross-linking agent in epoxy resins:

-

Reagents/Conditions : Amine hardeners (e.g., diethylenetriamine) or anhydrides (e.g., phthalic anhydride) at elevated temperatures (80–150°C).

-

Products : Thermoset polymers with high mechanical strength and chemical resistance.

-

Mechanism : Step-growth polymerization via epoxy-amine or epoxy-anhydride reactions, forming covalent networks .

Reaction Conditions and Outcomes

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | H₂O₂, mCPBA | 25–60°C, acidic/neutral pH | Ketones, esters |

| Reduction | LiAlH₄, H₂/Pd | 0–25°C, anhydrous conditions | 1,2-diol derivatives |

| Nucleophilic Substitution | Amines, alcohols | 50–100°C, polar solvents | Cross-linked polymers, modified anilines |

| Polymerization | Amine hardeners | 80–150°C, controlled atmosphere | Thermoset epoxy resins |

Key Research Findings

-

Cross-Linking Efficiency : The trifunctional nature of N,N-bis(2,3-epoxypropyl)aniline enables higher cross-link density compared to difunctional epoxides, enhancing thermal stability (decomposition >225°C) .

-

Reactivity with Amines : Reaction with diamines (e.g., ethylenediamine) produces networks with glass transition temperatures (Tg) exceeding 120°C, suitable for aerospace coatings .

-

Environmental Impact : Hydrolysis of epoxy groups in aquatic environments generates less toxic diols, but prolonged exposure risks persist due to moderate bioaccumulation potential (log Kow = 1.6) .

Scientific Research Applications

2,4,6-trinitrotoluene has numerous scientific research applications, including:

Chemistry: It is used as a standard explosive in various chemical studies and experiments.

Biology: Research on its effects on biological systems helps understand its toxicity and environmental impact.

Medicine: Studies on its potential use in medical treatments and drug delivery systems.

Industry: Its use in mining, demolition, and military applications is well-documented, with ongoing research to improve its efficiency and safety.

Mechanism of Action

The mechanism of action of 2,4,6-trinitrotoluene involves its ability to undergo rapid decomposition, releasing a large amount of energy in the form of an explosion. The molecular targets and pathways involved include the breaking of chemical bonds within the compound, leading to the formation of gases and heat.

Comparison with Similar Compounds

Research Findings and Implications

Key Insights from RASAR Models

Biological Activity

Chemical Structure

2,4-Dichlorophenoxyacetic acid is an aromatic compound characterized by the following chemical structure:

- Molecular Formula : C8H6Cl2O3

- Molecular Weight : 221.04 g/mol

Uses

Primarily, 2,4-D is utilized in agriculture for controlling broadleaf weeds in various crops. It is also employed in non-crop areas such as lawns and turf.

2,4-D mimics the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth in susceptible plant species. This results in the death of broadleaf plants while generally sparing grasses.

Toxicological Effects

The biological activity of 2,4-D extends beyond herbicidal effects to include potential toxicity in various organisms:

- Aquatic Toxicity : 2,4-D is classified as very toxic to aquatic life. Studies have shown that exposure can lead to significant mortality rates in fish and invertebrates .

- Teratogenic Effects : There are indications that 2,4-D may damage the unborn child and is suspected of affecting fertility .

Aquatic Toxicity Study

A study conducted on the effects of 2,4-D on fish species such as Oncorhynchus mykiss (rainbow trout) demonstrated a significant decrease in survival rates at concentrations above 10 mg/L. The observed LC50 (lethal concentration for 50% of the population) was reported at approximately 8 mg/L after a 96-hour exposure .

| Species | LC50 (mg/L) | Exposure Duration (hours) |

|---|---|---|

| Rainbow Trout | 8 | 96 |

| Bluegill Sunfish | 12 | 96 |

| Daphnia Magna | 5 | 48 |

Teratogenicity Study

Research published in Environmental Health Perspectives highlighted the potential teratogenic effects of 2,4-D. Pregnant rodents exposed to high doses exhibited malformations in offspring, suggesting a need for caution regarding its use during pregnancy .

Regulatory Status

Due to its biological activity and potential risks, the use of 2,4-D is regulated under various environmental protection laws. The European Chemicals Agency (ECHA) monitors its usage and has classified it under substances of very high concern due to its toxicity to aquatic organisms and potential human health risks .

Q & A

Q. How can researchers address limitations in spectral overlap when quantifying this compound in complex matrices?

- Methodological Answer : Deploy chemometric techniques (e.g., partial least squares regression) to deconvolute overlapping peaks. Validate methods using spiked samples with known concentrations. Compare results across multiple detection systems (e.g., UV-Vis vs. fluorescence) to confirm specificity .

Ethical & Reproducibility Considerations

Q. What ethical standards apply when publishing structural analogs of this compound with potential dual-use implications?

Q. How can journals and reviewers ensure the reproducibility of studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.